3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
This compound belongs to the 1,4-diazaspiro family, characterized by a spirocyclic core structure. Its molecular formula is C21H20BrN2O2S, with a molecular weight of 452.37 g/mol (calculated from substituents in and ). Key structural features include:
- A 4-bromophenyl group at position 3, contributing halogen-mediated hydrophobic interactions.
- A spiro[4.6]undec-3-ene-2-thione core, providing conformational rigidity.
Crystallographic validation tools like SHELX () and ORTEP-3 () have been critical in resolving its 3D structure, ensuring accurate bond geometry and intermolecular interactions (e.g., hydrogen bonding patterns, as discussed in ).
Properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2S/c1-28-19-12-8-17(9-13-19)21(27)26-22(29)20(16-6-10-18(24)11-7-16)25-23(26)14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMMVLCTZRMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a synthetic compound belonging to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structures. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 427.4 g/mol. The presence of the bromophenyl and methoxybenzoyl groups contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of diazaspiro compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Anticancer Activity
Research indicates that diazaspiro compounds exhibit promising anticancer properties. A study focusing on related compounds demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest, likely due to interference with DNA synthesis and repair mechanisms.
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Study : A comparative study involving several diazaspiro compounds, including derivatives of the target compound, reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial potential.
- Anticancer Research : A recent investigation into the cytotoxic effects of a structurally similar compound revealed IC50 values in the low micromolar range against MCF-7 cells, suggesting that modifications to the diazaspiro framework can enhance anticancer activity.
- Inflammation Model : In a murine model of inflammation, administration of a related diazaspiro compound resulted in a significant reduction in paw edema compared to controls, supporting its potential use in anti-inflammatory therapies.
Data Summary Table
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences:
Key Observations:
Substituent Effects: Halogens: Bromine (van der Waals radius: 1.85 Å) in the target compound increases lipophilicity compared to fluorine (1.47 Å) in ’s analog. Chlorine (1.75 Å) in ’s compound offers intermediate hydrophobicity.
Spiro Ring Size :
- The spiro[4.6] ring (target compound) introduces greater conformational flexibility compared to spiro[4.5] (), which may affect binding pocket accommodation in biological targets.
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- Target Compound : Higher logP (estimated >4.5) due to bromine and methoxybenzoyl groups, suggesting improved membrane permeability but reduced aqueous solubility.
- Fluorophenyl Analog () : Lower logP (~2.8) due to fluorine’s electronegativity, favoring solubility but limiting tissue penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
